molecular formula C15H19NO3S B11087934 2-ethoxyethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

2-ethoxyethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B11087934
M. Wt: 293.4 g/mol
InChI Key: BYEGEFGBSSLNNC-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with various functional groups. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is carried out under reflux conditions using toluene as a solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Green synthesis methods, which utilize environmentally friendly reagents and solvents, are also being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazine derivatives. These products exhibit different biological activities and can be further modified for specific applications .

Scientific Research Applications

2-Ethoxyethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific functional groups, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

2-ethoxyethyl 3,7-dimethyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C15H19NO3S/c1-4-18-7-8-19-15(17)14-11(3)16-12-6-5-10(2)9-13(12)20-14/h5-6,9,16H,4,7-8H2,1-3H3

InChI Key

BYEGEFGBSSLNNC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)C)C

Origin of Product

United States

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